molecular formula C19H15F4N3OS B11585844 1-amino-N-(4-fluorophenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-N-(4-fluorophenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B11585844
M. Wt: 409.4 g/mol
InChI Key: DFKFVDOAWXJNBS-UHFFFAOYSA-N
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Description

1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine atoms and a thienoisoquinoline core.

Preparation Methods

The synthesis of 1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves multiple steps, including the formation of the thienoisoquinoline core and the introduction of fluorine atoms. Common synthetic routes include:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H15F4N3OS

Molecular Weight

409.4 g/mol

IUPAC Name

1-amino-N-(4-fluorophenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C19H15F4N3OS/c20-9-5-7-10(8-6-9)25-17(27)15-14(24)13-11-3-1-2-4-12(11)16(19(21,22)23)26-18(13)28-15/h5-8H,1-4,24H2,(H,25,27)

InChI Key

DFKFVDOAWXJNBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C(F)(F)F)SC(=C3N)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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